molecular formula C24H19ClN4O2 B2938992 2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1189651-91-9

2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione

Cat. No.: B2938992
CAS No.: 1189651-91-9
M. Wt: 430.89
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C24H19ClN4O2 and its molecular weight is 430.89. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c25-20-12-6-4-10-18(20)16-28-24(31)29-21-13-7-5-11-19(21)22(30)27(23(29)26-28)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEGFJOJZXKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorobenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione (referred to as CTQ) is a heterocyclic compound belonging to the class of triazoloquinazolines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of CTQ, including a quinazoline core fused with a triazole ring and various functional groups, are believed to contribute significantly to its pharmacological properties.

Synthesis Methods

The synthesis of CTQ typically involves several key reactions that can be categorized into classical synthetic pathways. These methods may include:

  • Heating in specific solvents.
  • Utilizing catalysts to promote desired transformations.
  • Optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

CTQ and its derivatives have shown promising anticancer activity against various cancer cell lines. Notably:

  • Inhibition of Polo-like Kinase 1 (Plk1) : Similar compounds have demonstrated the ability to inhibit Plk1, an enzyme crucial for cell division and proliferation.
  • Cell Line Studies : Preliminary studies indicate significant cytotoxic effects against multiple cancer types, suggesting CTQ may serve as a potential therapeutic agent in oncology.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including CTQ:

  • Gram-positive and Gram-negative Bacteria : Compounds similar to CTQ have shown inhibition against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10–12 mm .
  • Fungal Infections : The compound also exhibits activity against Candida albicans, surpassing some standard antibacterial drugs in efficacy .

The biological activity of CTQ can be attributed to its interaction with various biological targets:

  • Binding Affinity : Interaction studies focus on its binding affinity to enzymes involved in cancer progression and other diseases.
  • Enhancement of Lipophilicity : The chlorobenzyl group may enhance the compound's lipophilicity and cellular uptake, contributing to its pharmacological efficacy.

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivitySignificant cytotoxic effects against cancer cell lines; potential Plk1 inhibitors.
Antimicrobial EfficacyEffective against Staphylococcus aureus and Candida albicans; inhibition zones up to 12 mm .
Mechanistic StudiesEnhanced lipophilicity linked to increased cellular uptake; binding studies ongoing.

Recent Advances

Research continues into the optimization of CTQ's structure for enhanced biological activity. Modifications aimed at improving selectivity and reducing side effects are ongoing in various laboratories.

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